molecular formula C12H17NO6S2 B6661643 (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid

(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid

Cat. No.: B6661643
M. Wt: 335.4 g/mol
InChI Key: WANNPVNZMKGPHV-SECBINFHSA-N
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Description

(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes sulfonation, amination, and subsequent coupling reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid
  • (2R)-2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid
  • (2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)amino]propanoic acid

Uniqueness

(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid is unique due to its specific stereochemistry and the presence of both sulfonyl and amino groups

Properties

IUPAC Name

(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S2/c1-7-5-10(20(4,16)17)8(2)11(6-7)21(18,19)13-9(3)12(14)15/h5-6,9,13H,1-4H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNPVNZMKGPHV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)NC(C)C(=O)O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N[C@H](C)C(=O)O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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